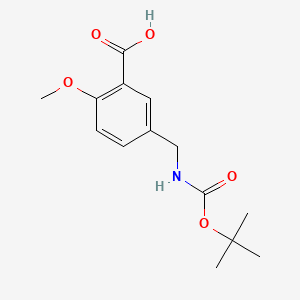

5-(Boc-amino)methyl-2-methoxy-benzoic acid

Description

5-(Boc-amino)methyl-2-methoxy-benzoic acid (CAS: 1075242-43-1) is a benzoic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected aminomethyl group at position 5 and a methoxy group at position 2. Its molecular formula is C₁₃H₁₇NO₅, with a molecular weight of 267.28 g/mol . The compound is a white amorphous powder and is commonly used as an intermediate in peptide synthesis and pharmaceutical development. The Boc group serves as a temporary protecting group for the amine, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid, TFA) while preserving other functional groups during synthetic processes .

Properties

IUPAC Name |

2-methoxy-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-8-9-5-6-11(19-4)10(7-9)12(16)17/h5-7H,8H2,1-4H3,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWJZAOAKNWVPSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153903-13-0 | |

| Record name | 5-({[(tert-butoxy)carbonyl]amino}methyl)-2-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Boc-amino)methyl-2-methoxy-benzoic acid typically involves the protection of the amino group with a Boc group. One common method includes the reaction of 2-methoxybenzoic acid with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Boc-amino)methyl-2-methoxy-benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.

Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Deprotection: Yields the free amine derivative.

Oxidation: Produces aldehydes or carboxylic acids.

Coupling: Forms biaryl compounds or other complex structures.

Scientific Research Applications

5-(Boc-amino)methyl-2-methoxy-benzoic acid is widely used in scientific research, particularly in:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the study of enzyme inhibitors and receptor ligands.

Medicine: As a precursor in the synthesis of pharmaceutical compounds.

Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-(Boc-amino)methyl-2-methoxy-benzoic acid depends on its application. In organic synthesis, it acts as a building block for more complex molecules. The Boc group protects the amino functionality during reactions, preventing unwanted side reactions. Upon deprotection, the free amine can interact with various molecular targets, facilitating the formation of desired products .

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogs

Biological Activity

5-(Boc-amino)methyl-2-methoxy-benzoic acid, a derivative of benzoic acid, has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group on the amino group, which enhances its stability and solubility. The compound has the molecular formula and a molecular weight of 267.28 g/mol. Its structural features contribute to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Upon deprotection of the Boc group, the compound can exhibit amino functionality that may participate in various biochemical reactions.

Target Interactions

- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in metabolic pathways, particularly those associated with cancer and inflammation.

- Receptor Binding : It may bind to specific receptors, influencing cellular signaling pathways related to growth and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both gram-positive and gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Anticancer Activity

The compound has also been evaluated for anticancer properties. Studies demonstrate that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic markers. For instance, treatment with this compound resulted in increased levels of pro-apoptotic proteins while decreasing anti-apoptotic factors .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

-

Antimicrobial Study :

- Objective : Evaluate antimicrobial efficacy.

- Method : Disk diffusion assay against various bacterial strains.

- Results : Showed significant inhibition zones, indicating strong antimicrobial activity.

- Anticancer Research :

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application:

- Absorption : The presence of the Boc group enhances oral bioavailability.

- Distribution : Lipophilicity allows for effective distribution across biological membranes.

- Metabolism : The compound is likely metabolized via hydrolysis of the Boc group, releasing the active amine form.

- Excretion : Predominantly excreted via renal pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.